![molecular formula C17H14ClN3 B13128115 [3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]- CAS No. 821784-59-2](/img/structure/B13128115.png)
[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is an organic compound that features a bipyridine core substituted with a 3-chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These complexes can participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzylamine: Used as an intermediate in the synthesis of pharmaceuticals and dyes.
N-(3-Chlorobenzyl)-1-(4-methylpentanoyl)-L-prolinamide: Investigated for its pharmacological properties.
Uniqueness
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct electronic and steric properties. This makes it a valuable compound for applications requiring specific coordination chemistry and catalytic activity.
Propriétés
Numéro CAS |
821784-59-2 |
|---|---|
Formule moléculaire |
C17H14ClN3 |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H14ClN3/c18-16-3-1-2-13(8-16)10-21-17-9-15(11-20-12-17)14-4-6-19-7-5-14/h1-9,11-12,21H,10H2 |
Clé InChI |
DMKIOYQQXMSJCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



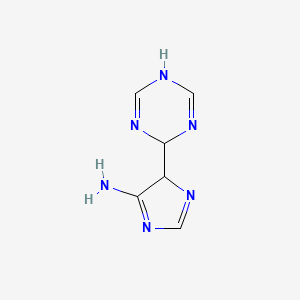
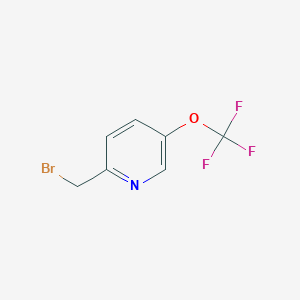
![(1R,2R)-1,2-N,N'-Bis[(4-toluenesulfonyl)amino]cyclohexane](/img/structure/B13128057.png)
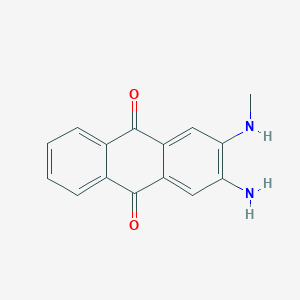


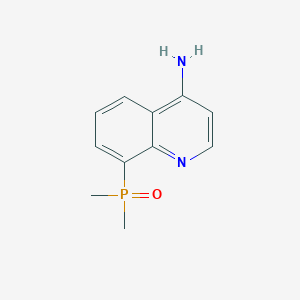


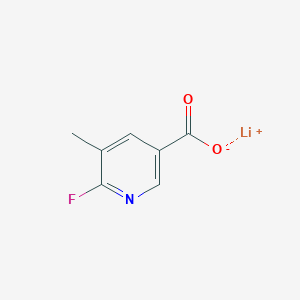
![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)


